molecular formula C6H14N2O B8659276 2-(Ethylamino)-2-methylpropanamide

2-(Ethylamino)-2-methylpropanamide

Cat. No.: B8659276
M. Wt: 130.19 g/mol
InChI Key: FTKUJZVWJCGMRA-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methylpropanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propionamide, characterized by the presence of an ethylamino group and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylamino)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanamide with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Bromo-2-methylpropanamide} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Hydrogen Bromide} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing the reactants in a suitable solvent.

    Reaction Control: Maintaining the reaction temperature and pressure to optimize yield.

    Purification: Using techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethylamino)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylpropanamide: Lacks the ethylamino group, resulting in different chemical properties.

    2-Ethylaminoethanol: Contains an ethylamino group but differs in the overall structure and reactivity.

    N-Ethyl-N-methylpropanamide: Similar in structure but with different substituents, leading to variations in chemical behavior.

Uniqueness: 2-(Ethylamino)-2-methylpropanamide is unique due to the presence of both an ethylamino group and a methyl group on the central carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(ethylamino)-2-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-4-8-6(2,3)5(7)9/h8H,4H2,1-3H3,(H2,7,9)

InChI Key

FTKUJZVWJCGMRA-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)N

Origin of Product

United States

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